

Comparative Guide to the Synthesis and NMR Validation of 4-Pentyloxyphenylboronic Acid

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Compound of Interest

Compound Name: 4-Pentyloxyphenylboronic acid

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of synthetic routes for **4-pentyloxyphenylboronic acid**, with a focus on validation by Nuclear Magnetic Resonance (NMR) spectroscopy. The information presented is intended to assist researchers in selecting an appropriate synthetic strategy and in confirming the identity and purity of the final product.

Primary Synthesis Method: Grignard Reaction

A common and reliable method for the synthesis of arylboronic acids is through the reaction of a Grignard reagent with a trialkyl borate. This method is generally high-yielding and utilizes readily available starting materials.

Experimental Protocol: Synthesis of **4-Pentyloxyphenylboronic Acid** via Grignard Reaction

- Preparation of the Grignard Reagent:
 - To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).
 - Add a small crystal of iodine to initiate the reaction.
 - In the dropping funnel, place a solution of 4-bromo(pentyloxy)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF).

- Add a small portion of the aryl bromide solution to the magnesium turnings and warm the flask gently to initiate the Grignard reagent formation, as evidenced by the disappearance of the iodine color and gentle refluxing.
- Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, reflux the reaction mixture for an additional hour to ensure complete formation of the Grignard reagent.
- Borylation:
 - Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath.
 - In a separate flask, prepare a solution of trimethyl borate (1.5 eq) in anhydrous THF.
 - Add the trimethyl borate solution dropwise to the cold Grignard reagent solution, maintaining the temperature below -60 °C.
 - After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.
- Hydrolysis and Work-up:
 - Cool the reaction mixture in an ice bath and slowly quench by the addition of aqueous sulfuric acid (e.g., 10% v/v) until the solution is acidic.
 - Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x).
 - Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude **4-pentyloxyphenylboronic acid**.
 - The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or an ether/hexane mixture).

Alternative Synthesis Method: Iridium-Catalyzed Borylation

A more modern alternative involves the direct C-H borylation of arenes catalyzed by an iridium complex. This method avoids the preparation of organometallic reagents and can exhibit high regioselectivity.

Comparison of Synthetic Methods

Feature	Grignard Method	Iridium-Catalyzed Borylation
Starting Material	4-Bromo(pentyloxy)benzene	1-Pentyloxybenzene
Reagents	Magnesium, Trimethyl borate	Bis(pinacolato)diboron, Iridium catalyst
Advantages	Well-established, uses inexpensive reagents.	High atom economy, avoids Grignard formation.
Disadvantages	Requires anhydrous conditions, sensitive to functional groups.	Catalyst can be expensive, may require optimization.

NMR Validation of 4-Pentyloxyphenylboronic Acid

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of the synthesized **4-pentyloxyphenylboronic acid**. The following tables summarize the predicted ^1H and ^{13}C NMR chemical shifts.

Predicted ^1H NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.8-7.9	d	2H	Ar-H (ortho to -B(OH) ₂)
~6.9-7.0	d	2H	Ar-H (ortho to -O(CH ₂) ₄ CH ₃)
~4.0	t	2H	-O-CH ₂ -(CH ₂) ₃ CH ₃
~1.7-1.8	m	2H	-O-CH ₂ -CH ₂ -(CH ₂) ₂ CH ₃
~1.3-1.5	m	2H	-O-(CH ₂) ₂ -CH ₂ -CH ₂ CH ₃
~0.9	t	3H	-O-(CH ₂) ₄ -CH ₃
~5.0-6.0	br s	2H	-B(OH) ₂

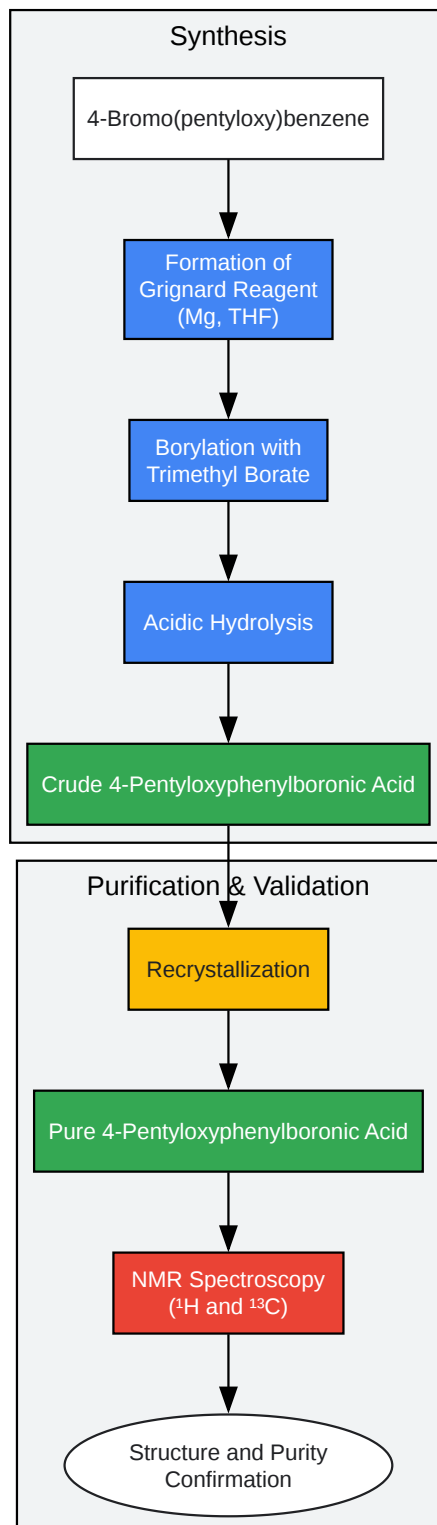
Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)	Assignment
~162	C-O
~137	C-H (ortho to -B(OH) ₂)
~115	C-H (ortho to -O(CH ₂) ₄ CH ₃)
~130	C-B(OH) ₂ (ipso)
~68	-O-CH ₂ -
~29	-O-CH ₂ -CH ₂ -
~28	-O-(CH ₂) ₂ -CH ₂ -
~22	-O-(CH ₂) ₃ -CH ₂ -
~14	-O-(CH ₂) ₄ -CH ₃

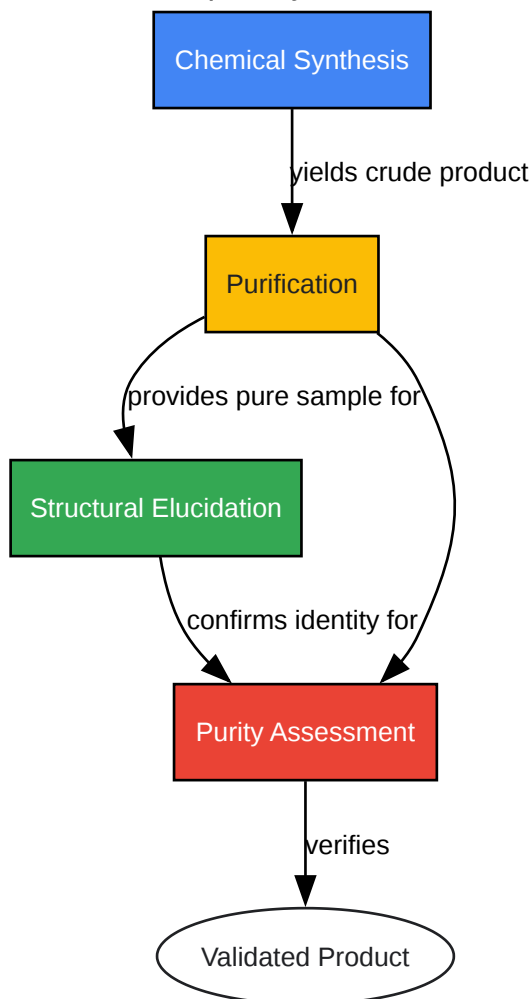
Note: The chemical shift of the carbon attached to boron can sometimes be difficult to observe due to quadrupolar relaxation.

Workflow Diagrams

Synthesis and Validation Workflow for 4-Pentyloxyphenylboronic Acid



Logical Relationship of Synthesis and Analysis



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